Antileishmanial Potency: Hydrazine-Coupled Derivatives Derived from 2-chloro-6-(1H-pyrazol-1-yl)pyrazine vs. Clinical Standards
Derivatives synthesized from 2-chloro-6-(1H-pyrazol-1-yl)pyrazine demonstrate potent antileishmanial activity. Compound 13, a hydrazine-coupled pyrazole derivative, exhibited an in vitro IC50 of 0.018 µM against Leishmania aethiopica promastigotes [1]. This represents a 174-fold improvement over the standard-of-care miltefosine (IC50 = 3.130 µM) and a 2.6-fold improvement over amphotericin B deoxycholate (IC50 = 0.047 µM) under the same assay conditions [1].
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | Derivative 13: 0.018 µM |
| Comparator Or Baseline | Miltefosine: 3.130 µM; Amphotericin B deoxycholate: 0.047 µM |
| Quantified Difference | 174-fold more active than miltefosine; 2.6-fold more active than amphotericin B deoxycholate |
| Conditions | Leishmania aethiopica clinical isolate, promastigote stage, in vitro assay |
Why This Matters
This level of potency enhancement in a key neglected disease area justifies the selection of this specific intermediate for antileishmanial lead optimization programs, where achieving sub-0.1 µM activity is a critical milestone.
- [1] Berhe, H. G., Birhan, Y. S., Beshay, B. Y., Habib, H. J., Hymete, A., & Bekhit, A. A. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. BMC Chemistry, 18(1), 1-15. View Source
